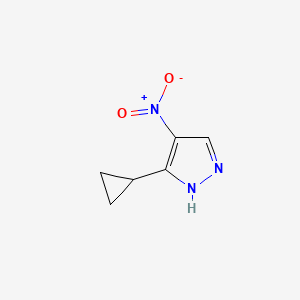

3-Cyclopropyl-4-nitro-1H-pyrazole

Description

Significance of Nitrogen Heterocyclic Compounds in Scientific Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comelsevierpure.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are fundamental to numerous biological processes. researchgate.net Their prevalence in essential biomolecules such as DNA, RNA, vitamins, and alkaloids underscores their critical role in the chemistry of life. researchgate.net

The unique structural and electronic properties conferred by the nitrogen heteroatom, such as its ability to participate in hydrogen bonding and act as a basic center, contribute to the diverse biological activities and applications of these compounds. researchgate.netwisdomlib.org Consequently, the synthesis and study of nitrogen heterocycles remain a vibrant and highly active area of scientific research, driven by the continuous search for novel therapeutic agents and functional materials. elsevierpure.com

The Pyrazole (B372694) Scaffold in Contemporary Chemical Science and its Research Prominence

Among the myriad of nitrogen heterocycles, the pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from its synthetic accessibility, metabolic stability, and its capacity to serve as a versatile bioisosteric replacement for other chemical groups, enhancing drug-like properties. nih.govtandfonline.com

The pyrazole nucleus is a core component of numerous approved drugs, demonstrating its therapeutic importance across a range of diseases. tandfonline.comnih.gov Its ability to form a variety of intermolecular interactions allows for high-affinity binding to a diverse array of biological targets, including protein kinases, which are crucial in cancer pathology. nih.govresearchgate.net The research prominence of pyrazoles is further evidenced by the large volume of scientific literature detailing the synthesis and biological evaluation of novel pyrazole derivatives. nih.govbas.bg

Overview of Substituted Pyrazoles in Advanced Chemical and Biological Research

The versatility of the pyrazole ring is greatly expanded by the introduction of various substituents at different positions. Substituted pyrazoles exhibit a wide spectrum of biological activities, and the nature and position of these substituents play a crucial role in modulating their pharmacological profiles. bas.bgresearchgate.net The ability to strategically modify the pyrazole core allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. nih.gov

In advanced chemical research, substituted pyrazoles serve as valuable building blocks for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The reactivity of the pyrazole ring, influenced by the electronic effects of its substituents, enables a wide range of chemical transformations. nih.gov This has led to the development of extensive libraries of pyrazole derivatives for high-throughput screening in drug discovery and for the exploration of new frontiers in materials science.

Chemical Profile of 3-Cyclopropyl-4-nitro-1H-pyrazole

The following sections will now focus specifically on the chemical compound This compound .

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYNUOFZIOHDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249581-67-6 | |

| Record name | 5-cyclopropyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

At present, detailed, peer-reviewed synthetic procedures and comprehensive characterization data for 3-Cyclopropyl-4-nitro-1H-pyrazole are not widely available in the public scientific literature. The synthesis of substituted pyrazoles can often be achieved through several established routes, such as the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or the cycloaddition of a diazo compound with an alkyne. For a molecule with the specific substitution pattern of this compound, a potential, though unconfirmed, synthetic strategy could involve the nitration of a 3-cyclopropyl-1H-pyrazole precursor.

The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Spectroscopic Properties

While specific experimental data for 3-Cyclopropyl-4-nitro-1H-pyrazole is not readily accessible, we can predict the expected spectroscopic features based on its structure.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the cyclopropyl (B3062369) protons, a downfield signal for the pyrazole (B372694) N-H proton, and a singlet for the C5-H proton. The exact chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, and two distinct signals for the pyrazole ring carbons (C3, C4, and C5). The carbon bearing the nitro group (C4) would be significantly deshielded. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C6H7N3O2). Fragmentation patterns would likely show the loss of the nitro group and cleavage of the cyclopropyl ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches of the cyclopropyl group, asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=N and C=C stretching vibrations of the pyrazole ring. |

Chemical Reactivity and Potential Applications

Conventional Synthetic Routes to Nitropyrazoles

Traditional methods for the synthesis of nitropyrazoles have been extensively studied and primarily involve two key strategies: the direct nitration of a pre-formed pyrazole ring and the construction of the pyrazole ring from acyclic precursors that already contain a nitro group or a group that can be converted into one.

The direct introduction of a nitro group onto a pyrazole ring is a common and effective method for the synthesis of nitropyrazoles. scispace.comnih.gov The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions, including the nitrating agent used and the nature of the substituents already present on the pyrazole ring. google.com

A widely used method for nitration is the treatment of the pyrazole substrate with a mixture of concentrated nitric acid and sulfuric acid. uni.lu This powerful nitrating system is often necessary for the nitration of deactivated pyrazole rings. Another common nitrating agent is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate (B79036). nih.gov This reagent can lead to N-nitration, forming an N-nitropyrazole intermediate. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, typically the 3- or 5-nitro isomers. google.combeilstein-journals.org However, for the synthesis of 4-nitropyrazoles, direct C-nitration is often the preferred route. For instance, the nitration of 3-substituted pyrazoles can lead to the formation of 3-substituted-4-nitropyrazoles. uni.lu

In the context of synthesizing this compound, a plausible route involves the direct nitration of a 3-cyclopropyl-1H-pyrazole precursor. The electron-donating nature of the cyclopropyl (B3062369) group would activate the pyrazole ring towards electrophilic substitution. The choice of nitrating agent and reaction conditions would be crucial to favor nitration at the 4-position over the 5-position.

Table 1: Common Nitrating Agents for Pyrazole Systems

| Nitrating Agent | Typical Conditions | Common Products |

| HNO₃/H₂SO₄ | 0°C to reflux | C-nitropyrazoles |

| HNO₃/Ac₂O | 0°C to room temperature | N-nitropyrazoles, which can rearrange to C-nitropyrazoles |

| Acetyl nitrate | In situ generation | N-nitration followed by rearrangement |

| Fuming HNO₃ | Elevated temperatures | Polynitration |

The Knorr pyrazole synthesis and its variations represent the most classical and versatile methods for constructing the pyrazole ring. nih.gov This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govgoogle.comorganic-chemistry.org The regioselectivity of this reaction can be an issue when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, often leading to a mixture of isomeric pyrazoles. google.com

For the synthesis of the 3-cyclopropyl-1H-pyrazole precursor, a suitable starting material would be a cyclopropyl-containing 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione. Reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of 3-cyclopropyl-5-methyl-1H-pyrazole. To obtain the unsubstituted 3-cyclopropyl-1H-pyrazole, a formyl-containing precursor or a subsequent deprotection strategy would be necessary.

Another powerful cyclization method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. organic-chemistry.org

Advanced Synthetic Approaches for this compound Precursors

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of pyrazoles. These advanced approaches often provide access to complex pyrazole derivatives that are difficult to obtain through conventional methods.

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single pot to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in heterocyclic chemistry. nih.gov MCRs offer several advantages over traditional multistep syntheses, including higher efficiency, reduced waste generation, and operational simplicity. google.com

Several MCRs have been developed for the synthesis of pyrazoles. nih.gov For example, a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can provide 1,3,5-trisubstituted pyrazoles with high regioselectivity. acs.org While not directly applicable to the synthesis of the unsubstituted 3-cyclopropyl-1H-pyrazole, this highlights the potential of MCRs to generate highly substituted pyrazoles in a single step.

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the pyrazole ring is no exception. Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of pyrazoles through different mechanisms.

One notable application is in C-H functionalization reactions, which allow for the direct introduction of substituents onto the pyrazole ring without the need for pre-functionalized starting materials. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also widely used to introduce aryl and alkynyl groups onto the pyrazole scaffold. While these methods are more commonly used for functionalization rather than the initial ring formation, they offer a powerful means to diversify the pyrazole core.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. In the context of nitropyrazole synthesis, this involves the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy.

The use of hazardous reagents such as fuming nitric acid and strong acids like sulfuric acid in traditional nitration methods raises significant environmental and safety concerns. Research is focused on developing milder and more selective nitrating agents. For the cyclization step, the use of water as a solvent and the development of catalyst-free or organocatalytic methods are areas of active investigation.

The application of MCRs and transition-metal catalysis, as discussed in the previous sections, aligns well with the principles of green chemistry by reducing the number of synthetic steps and improving atom economy. Furthermore, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity of pyrazole formation, which can reduce the need for difficult separation processes.

Solvent-Free and Aqueous Reaction Media Utilization

The use of solvent-free and aqueous reaction media represents a significant step towards greener and more sustainable chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety risks.

In the synthesis of pyrazole derivatives, solvent-free approaches, such as grinding, have been successfully employed. researchgate.net This method involves the mechanical mixing of reactants in the absence of a solvent, leading to the formation of the desired product. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved with high yields in short reaction times under solvent-free conditions using an ionic liquid as a catalyst. jetir.org

Aqueous media also offer a compelling alternative to organic solvents. Water is non-toxic, non-flammable, and readily available. One-pot synthesis of pyrazoles has been successfully carried out in water under ultrasound irradiation, avoiding the need for traditional chromatography and purification steps. nih.gov The synthesis of nitro heteroaromatics in water has also been reported, highlighting the potential for greener nitration processes. nih.gov For example, 3-nitropyrazole (3-NP) has been synthesized using oxone as the nitrating agent in water, offering a safer and more environmentally friendly alternative to traditional methods. nih.gov

The utilization of these alternative reaction media not only reduces the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and simpler work-up procedures.

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. dergipark.org.tryoutube.com These techniques can accelerate reaction rates, improve yields, and enhance selectivity. dergipark.org.trresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently. youtube.com This localized heating can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed for various steps, including the cyclization of chalcones to form the pyrazole ring. nih.gov For example, the synthesis of novel pyrazole derivatives has been achieved in minutes with high yields under microwave irradiation. nih.gov This method has been shown to be significantly faster than conventional heating methods for similar reactions. dergipark.org.tr

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govnih.gov This technique has been successfully applied to the synthesis of pyrazoles in aqueous media, providing a rapid and efficient method for their preparation. nih.govresearchgate.net For instance, a one-pot, multicomponent reaction for the synthesis of pyrazoles has been developed using ultrasound irradiation in water, resulting in high yields and avoiding the need for catalysts and purification. nih.gov

Both microwave and ultrasound-assisted methods offer green and efficient alternatives for the synthesis of pyrazoles and other heterocyclic compounds, contributing to the development of more sustainable chemical processes. dergipark.org.trresearchgate.net

Development and Application of Benign and Recyclable Catalysts

The development of benign and recyclable catalysts is a cornerstone of green chemistry, aiming to minimize waste and improve the economic viability of chemical processes.

Benign Catalysts:

The use of non-toxic and environmentally friendly catalysts is crucial for sustainable synthesis. In pyrazole synthesis, various benign catalysts have been explored. For example, ionic liquids have been used as catalysts in the solvent-free synthesis of pyrano[2,3-c]pyrazoles, offering advantages such as high efficiency and ease of handling. jetir.org Furthermore, metal-free catalytic systems are being developed. For instance, iodine has been used to catalyze the synthesis of 1,4-disubstituted pyrazoles. nih.gov

Recyclable Catalysts:

The ability to recover and reuse a catalyst is highly desirable as it reduces costs and minimizes waste. nih.govresearchgate.net Magnetic nanoparticles have emerged as promising supports for catalysts due to their easy separation from the reaction mixture using an external magnet. dtu.dkmdpi.com For example, palladium nanoparticles supported on magnetic Fe3O4 have been used as a recyclable catalyst for the reduction of nitro-containing compounds. dtu.dkmdpi.com These catalysts have shown excellent reusability over multiple cycles without a significant loss of activity. dtu.dk

The development of such catalytic systems is not only beneficial for the environment but also offers economic advantages, making chemical processes more sustainable in the long run. nih.govgoogle.com

Synthetic Strategies for Regioselective Introduction of Cyclopropyl and Nitro Moieties

The precise placement of functional groups, such as cyclopropyl and nitro moieties, on a pyrazole scaffold is crucial for tailoring the properties of the final compound. nih.govnih.gov Regioselective synthesis ensures that the desired isomer is obtained with high selectivity, which is essential for applications where specific structural features are required.

Regioselective Nitration of Cyclopropyl-Substituted Pyrazoles

The nitration of pyrazole rings is a key step in the synthesis of many energetic materials. researchgate.net However, the position of the nitro group can significantly influence the properties of the resulting compound. Therefore, achieving regioselectivity in the nitration of substituted pyrazoles is of great importance.

The nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net The regioselectivity of the reaction is often influenced by the nature and position of the existing substituents on the pyrazole ring. For instance, the nitration of 3,5-dinitropyrazole with a nitric acid-sulfuric acid mixture leads to the regioselective formation of 3,4,5-trinitro-1H-pyrazole. researchgate.net

Continuous flow nitration processes have also been developed, offering advantages in terms of safety and control over reaction conditions. google.com In such a process for preparing 4-nitropyrazoles, pyrazole is dissolved in sulfuric acid and mixed with nitric acid in a tubular reactor. google.com

Introduction of Cyclopropyl Groups onto Nitropyrazole Scaffolds

The introduction of a cyclopropyl group onto a nitropyrazole scaffold can be a challenging synthetic step. hyphadiscovery.com The cyclopropyl group is a strained ring system that can be susceptible to ring-opening under certain reaction conditions. hyphadiscovery.com

One common strategy for introducing functional groups onto a pyrazole ring is through N-alkylation or N-arylation of the pyrazole nitrogen. For nitropyrazoles, the acidic N-H proton can be deprotonated with a base, followed by reaction with a suitable electrophile. For example, nitropyrazoles have been functionalized at the nitrogen atom with alkyl chains bearing azide (B81097) or nitrate groups. mdpi.com A similar approach could potentially be used to introduce a cyclopropylmethyl group.

Another approach involves the construction of the cyclopropyl-substituted pyrazole ring from acyclic precursors. This could involve the reaction of a cyclopropyl-containing diketone with hydrazine or the 1,3-dipolar cycloaddition of a cyclopropyl-substituted alkyne with a diazo compound. nih.govmdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of any synthetic procedure to maximize the yield of the desired product and to ensure high selectivity. researchgate.netnih.gov This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants.

For instance, in the synthesis of pyrazole derivatives, the choice of solvent can have a significant impact on the regioselectivity of the reaction. nih.gov The use of aprotic dipolar solvents has been shown to favor the formation of one regioisomer over another in the condensation of 1,3-diketones with arylhydrazines. nih.govmdpi.com

The catalyst also plays a crucial role in determining the outcome of a reaction. researchgate.netnih.gov In multicomponent reactions for the synthesis of pyrazoles, the catalyst can influence both the reaction rate and the product distribution. researchgate.net The optimization of catalyst loading is also important, as using an excessive amount of catalyst may not necessarily lead to better results and can increase costs. jetir.org

Furthermore, temperature is a key parameter that can affect both the rate and selectivity of a reaction. nih.gov By carefully controlling the temperature, it is often possible to favor the formation of the thermodynamically or kinetically controlled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to this compound provides a wealth of information regarding its intricate architecture.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, NOESY) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pyrazole derivatives typically shows distinct signals for the pyrazole ring protons and the substituents. For this compound, the proton on the C5 of the pyrazole ring is expected to appear as a singlet in the aromatic region. mdpi.com The cyclopropyl protons will exhibit complex splitting patterns in the aliphatic region due to geminal and vicinal couplings. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift, and its position can be influenced by solvent and concentration. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazolic carbons are influenced by the substituents. researchgate.net The C3 carbon, attached to the cyclopropyl group, and the C4 carbon, bearing the nitro group, will have distinct chemical shifts. The C5 carbon will also show a characteristic signal. The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. cdnsciencepub.com

2D NMR Techniques for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the cyclopropyl group, confirming their connectivity. youtube.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful in delineating the complete proton network within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. It would definitively link the cyclopropyl protons to their corresponding carbons and the C5-H proton to the C5 carbon. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for establishing the connectivity between the cyclopropyl group and the pyrazole ring, as well as the position of the nitro group. For instance, correlations between the cyclopropyl protons and the C3 and C4 carbons of the pyrazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the regiochemistry and conformation of the molecule. For example, NOE correlations could be observed between the protons of the cyclopropyl group and the C5-H of the pyrazole ring. youtube.com

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H5: Aromatic region (singlet) | C3: Influenced by cyclopropyl group |

| N-H: Downfield (broad singlet) | C4: Influenced by nitro group |

| Cyclopropyl-H: Aliphatic region (multiplets) | C5: Aromatic region |

| Cyclopropyl-C: Upfield region |

Solid-State NMR for Supramolecular Interactions and Polymorphism

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. acs.org For N-unsubstituted pyrazoles, ssNMR is particularly useful for studying the tautomerism that can exist in the solid state. cdnsciencepub.com Different tautomers or polymorphs of this compound would exhibit distinct ssNMR spectra, allowing for their identification and characterization. acs.org Cross-Polarization Magic Angle Spinning (CPMAS) is a common technique used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₆H₇N₃O₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like nitropyrazoles. mdpi.comnih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The fragmentation of nitroaromatic compounds in ESI-MS/MS can be complex and often involves the loss of the nitro group (NO₂) or parts of it (NO, O). nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group and fragmentation of the pyrazole and cyclopropyl rings. researchgate.net

| Ion | m/z (calculated) |

| [M+H]⁺ | 154.0611 |

| [M-H]⁻ | 152.0465 |

| [M-NO₂]⁺ | 108.0658 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.

C-H stretching: Bands for the aromatic C-H of the pyrazole ring and the aliphatic C-H of the cyclopropyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

N=O stretching (asymmetric and symmetric): Strong absorption bands for the nitro group are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

Cyclopropyl ring vibrations: Characteristic bands for the cyclopropyl ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibration of the nitro group often gives a strong Raman signal. nsf.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Asymmetric N=O stretch | 1500-1560 |

| Symmetric N=O stretch | 1335-1385 |

| C=C, C=N stretch (ring) | 1400-1600 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum is interpreted by assigning absorption bands to the pyrazole core, the nitro group, and the cyclopropyl substituent.

While the specific spectrum for this compound is not widely published, a detailed analysis can be constructed based on data from closely related compounds, such as 4-nitropyrazole and various cyclopropylarenes. orgchemboulder.com The key vibrational modes are expected as follows:

Pyrazole Ring Vibrations : The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the 3200-3400 cm⁻¹ region. elixirpublishers.com The C-H stretching of the aromatic ring appears around 3100-3150 cm⁻¹. cdnsciencepub.com The C=N and C=C ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.

Nitro Group Vibrations : The nitro group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1330 and 1390 cm⁻¹. orgchemboulder.com

Cyclopropyl Group Vibrations : The cyclopropyl substituent has characteristic C-H stretching vibrations that occur just above 3000 cm⁻¹, often overlapping with aromatic C-H stretches. documentsdelivered.com Additionally, the CH₂ scissoring vibration is expected near 1450 cm⁻¹, and a characteristic ring "breathing" or deformation mode can be found in the 1000-1050 cm⁻¹ region. documentsdelivered.com

A summary of the expected characteristic FT-IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Pyrazole Ring | Medium-Broad |

| ~3120 | C-H Stretch | Pyrazole Ring | Medium |

| >3000 | C-H Stretch | Cyclopropyl Ring | Medium |

| ~1540 | Asymmetric Stretch | Nitro (NO₂) | Strong |

| ~1480 | C=N/C=C Stretch | Pyrazole Ring | Medium-Strong |

| ~1450 | CH₂ Scissoring | Cyclopropyl Ring | Medium |

| ~1360 | Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1025 | Ring Breathing | Cyclopropyl Ring | Medium |

Raman Spectroscopy for Complementary Molecular Vibration Analysis

Raman spectroscopy provides information complementary to FT-IR. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to symmetric vibrations and non-polar bonds.

In the analysis of this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule. Based on studies of analogous nitropyrazoles, the symmetric stretching of the NO₂ group, which is often strong in the IR spectrum, also yields a prominent band in the Raman spectrum, typically around 1360-1390 cm⁻¹. orgchemboulder.comnih.gov The pyrazole ring breathing mode and the cyclopropyl ring breathing mode are also expected to be strong and easily identifiable in the Raman spectrum. documentsdelivered.com The C-H stretching vibrations of both the pyrazole and cyclopropyl rings would appear in the 3000-3150 cm⁻¹ region.

The table below outlines the anticipated key signals in the Raman spectrum.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3120 | C-H Stretch | Pyrazole Ring | Medium |

| >3000 | C-H Stretch | Cyclopropyl Ring | Medium |

| ~1375 | Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1280 | Ring Breathing | Pyrazole Ring | Strong |

| ~1025 | Ring Breathing | Cyclopropyl Ring | Strong |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

A review of the published scientific literature indicates that the specific single-crystal structure of this compound has not yet been reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 3,5-dimethyl-1H-pyrazole, is presented below. acs.org This data provides a framework for what could be expected from a future crystallographic study of the title compound, including determination of the crystal system, space group, and unit cell dimensions.

| Parameter | 3,5-dimethyl-1H-pyrazole |

| Chemical Formula | C₅H₈N₂ |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a (Å) | 20.371 |

| b (Å) | 20.371 |

| c (Å) | 10.598 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 3809.8 |

| Z | 18 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity of a compound. For this compound, both HPLC and GC are highly applicable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing nitropyrazole derivatives. researchgate.netpressbooks.pub This method would involve a polar mobile phase and a non-polar stationary phase (e.g., a C18 column). The compound is detected as it elutes from the column, most commonly by a UV-Vis detector, as the nitroaromatic pyrazole structure absorbs UV light effectively. A single, sharp peak at a characteristic retention time would indicate a high degree of purity.

Typical parameters for an RP-HPLC method suitable for this compound are summarized below.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5-20 µL |

| Column Temperature | 25-35 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, GC analysis would typically be coupled with a mass spectrometry (MS) detector (GC-MS). This combination not only separates the compound based on its boiling point and interaction with the column's stationary phase but also provides its mass spectrum, which aids in structural confirmation. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs.

The table below lists representative parameters for a GC-MS analysis.

| Parameter | Typical Value/Condition |

| Column | Mid-polarity capillary (e.g., DB-17ms) or Non-polar (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C |

| Detector | Mass Spectrometer (MS) |

Advanced Microscopic and Surface Characterization Techniques

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are used to study the surface topography, morphology, and physical properties of materials at a micro or nanoscale. A review of the scientific literature did not yield any studies where these specific techniques were applied to the characterization of this compound. Such analyses are less common for simple, small organic molecules unless they are being studied in the context of specific formulations, crystal engineering, or as part of a larger material system.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Nanomaterial Analysis

Scanning Tunneling Microscopy (STM) is a sophisticated technique used to obtain atomic-resolution images of conductive surfaces. It operates based on the quantum mechanical phenomenon of tunneling. A sharp, electrically conductive tip is brought very close to the sample surface, and a bias voltage is applied between them. Electrons then "tunnel" across the vacuum gap, generating a current. The magnitude of this tunneling current is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant current, a topographical map of the surface's atomic landscape can be generated.

For a molecule like this compound, STM analysis would require its deposition on a conductive substrate. The resulting data could reveal how individual molecules arrange themselves on the surface, providing insights into intermolecular interactions and self-assembly processes.

Scanning Tunneling Spectroscopy (STS) is an extension of STM that provides information about the local electronic density of states (LDOS) of the sample. By holding the tip at a specific location and varying the bias voltage, a current-voltage (I-V) curve can be recorded. The derivative of this curve (dI/dV) is proportional to the LDOS. This would allow researchers to probe the electronic properties of the this compound molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Hypothetical Data Table for STM/STS Analysis:

Since no experimental data exists, the following table illustrates the type of information that could be obtained from an STM/STS study of this compound.

| Parameter | Hypothetical Value | Description |

| Molecular Adsorption Geometry | Planar with pyrazole ring parallel to substrate | Describes the orientation of the molecule on the surface. |

| Intermolecular Spacing | ~5 Å | The average distance between adjacent molecules in a self-assembled monolayer. |

| HOMO Energy Level | -6.2 eV | The energy level of the highest occupied molecular orbital. |

| LUMO Energy Level | -2.5 eV | The energy level of the lowest unoccupied molecular orbital. |

| Electronic Band Gap | 3.7 eV | The energy difference between the HOMO and LUMO levels. |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a versatile high-resolution scanning probe microscopy technique that can be used to image a wide variety of materials, including non-conductive ones. It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the cantilever's deflection as the tip interacts with the surface topography.

AFM could be used to study thin films or crystals of this compound, providing high-resolution 3D images of the surface morphology. This would be useful for assessing sample quality, crystal growth, and the formation of any nanoscale structures.

Beyond imaging, AFM can also probe the mechanical properties of a sample. In modes such as "tapping mode" or "force spectroscopy," the tip can be used to measure properties like adhesion, stiffness, and elasticity at the nanoscale. For a molecular crystal of this compound, this could provide valuable information about its mechanical stability and intermolecular forces.

Hypothetical Data Table for AFM Analysis:

The table below is a representation of the kind of data that an AFM study could yield for this compound.

| Property | Hypothetical Value | Significance |

| Surface Roughness (Rq) | 0.5 nm | Indicates the smoothness of a thin film of the compound. |

| Adhesion Force | 2 nN | Represents the force required to pull the AFM tip away from the surface. |

| Young's Modulus | 10 GPa | A measure of the stiffness of the material. |

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of a material's surface. It operates by bombarding the sample with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.

SIMS analysis of this compound could provide a detailed mass spectrum of the molecule and its fragments, confirming its molecular weight and providing structural information. It is particularly useful for identifying the chemical composition of the uppermost atomic layers of a sample. Imaging SIMS could also be used to map the spatial distribution of the molecule on a surface, which would be valuable for studying its purity and homogeneity in a sample.

Hypothetical Data Table for SIMS Analysis:

This table illustrates the expected outputs from a SIMS analysis of this compound.

| Ion Fragment | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| [M+H]+ | 168.06 | 100 |

| [M-NO2]+ | 122.07 | 45 |

| [C3H5]+ (cyclopropyl) | 41.04 | 30 |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations can determine electronic distribution, molecular orbital energies, and reactivity indices, offering a detailed picture of the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of pharmaceutical interest. For this compound, DFT studies are crucial for understanding its tautomeric preferences and electronic characteristics.

Tautomerism:

The pyrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. For a 3,4-disubstituted pyrazole like the title compound, two principal annular tautomers are possible: this compound and 5-Cyclopropyl-4-nitro-1H-pyrazole.

Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is heavily influenced by the electronic nature of the substituents. nih.govresearchgate.net Electron-withdrawing groups, such as the nitro group (-NO2), and electron-donating groups, like the cyclopropyl group, exert competing effects on the pyrazole ring's electron density, which dictates the most stable tautomeric form. Some studies suggest that an electron-withdrawing group at the 3-position leads to a more stable tautomer. researchgate.net Conversely, other research indicates that electron-donating groups favor occupation at the C3-position, while electron-withdrawing groups stabilize the system when at the C5-position. nih.gov For methyl 3-nitro-1H-pyrazole-5-carboxylate, a related compound with two electron-withdrawing groups, the tautomer with the nitro group at position 3 and the ester at position 5 was found to be preferred in the crystal state. nih.gov DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify the energy difference between the possible tautomers of this compound, predicting the dominant form in various environments (gas phase or solution). nih.gov

Electronic Properties:

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energies of both HOMO and LUMO. DFT calculations on similar nitropyrazole systems have been used to explore their electronic structure and predict their properties. tandfonline.comtandfonline.com

A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, illustrates the charge distribution across the molecule. For the title compound, the MEP would likely show a region of strong positive potential (electron deficiency) around the nitro group and the pyrazole N-H, indicating sites susceptible to nucleophilic attack. Conversely, negative potential would be concentrated on the oxygen atoms of the nitro group, highlighting them as centers for electrophilic interaction.

A hypothetical table of electronic properties for this compound, based on DFT calculations for analogous molecules, is presented below.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -3.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high electronic stability and low reactivity. bohrium.com |

| Dipole Moment | ~ 4.0 - 5.0 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on typical results for similar nitro-substituted heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

While DFT is a powerful tool, ab initio methods, although more computationally expensive, can provide higher accuracy for energetic properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often used as benchmarks.

For this compound, these high-level calculations are particularly useful for determining accurate bond dissociation energies (BDEs). The BDE of the C-NO2 bond is a critical parameter, especially when assessing the compound's stability and potential applications as an energetic material. tandfonline.com Theoretical studies on other nitropyrazoles have explored the relationship between BDE and thermal stability. researchgate.net A higher C-NO2 BDE suggests greater stability.

Furthermore, ab initio calculations can refine the relative energies of the different tautomers, providing a more precise prediction of their equilibrium populations. These methods can also be used to map out reaction pathways and calculate activation barriers for potential decomposition mechanisms, offering a detailed understanding of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational flexibility and intermolecular interactions.

For this compound, the primary focus of MD simulations would be the conformational dynamics of the cyclopropyl group relative to the pyrazole ring. Although the pyrazole ring itself is rigid, the cyclopropyl substituent can rotate. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

When studying the compound in a condensed phase (e.g., in water or another solvent), MD simulations are invaluable for analyzing intermolecular interactions. Key analyses include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For this compound, RDFs would reveal the solvation shell structure, particularly around the polar nitro group and the N-H moiety.

Hydrogen Bonding Analysis: MD simulations can track the formation and lifetime of hydrogen bonds between the pyrazole N-H group (as a donor) and the nitro group's oxygen atoms (as acceptors) with solvent molecules like water. This is crucial for understanding its solubility and behavior in aqueous biological environments.

In recent studies, MD simulations have been employed to confirm the stability of docked ligand-protein complexes over time, ensuring that the interactions predicted by docking are maintained in a dynamic environment. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition.

Given the prevalence of the pyrazole scaffold in medicinal chemistry, this compound could be evaluated as a potential inhibitor for various enzyme targets. Molecular docking studies would be the first step in this process. The procedure involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity.

Docking studies on other pyrazole derivatives have shown their potential to inhibit targets like protein kinases (e.g., VEGFR-2, Aurora A, CDK2) and carbonic anhydrases. researchgate.netmdpi.com For instance, a docking study might predict that the N-H of the pyrazole ring and the nitro group of the title compound act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in an enzyme's active site. The cyclopropyl group, being hydrophobic, would likely occupy a nonpolar pocket within the binding site.

The results of a docking simulation are typically ranked by a scoring function, which provides an estimate of the binding free energy (ΔG_bind). A more negative score indicates a more favorable binding interaction.

Hypothetical Docking Results for this compound against a Protein Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Suggests a potentially strong binding interaction. mdpi.com |

| Key Interacting Residues | Asp123, Glu98, Leu45 | Specific amino acids forming hydrogen bonds or hydrophobic contacts. |

| Hydrogen Bonds | Pyrazole N-H with Asp123; Nitro O with backbone N-H of Leu45 | Critical interactions for stabilizing the ligand in the binding pocket. |

| Hydrophobic Interactions | Cyclopropyl group with Val52, Ile78 | Van der Waals contacts contributing to binding affinity. |

Note: This table is a hypothetical representation of docking results to illustrate the type of information obtained.

Beyond predicting binding poses, molecular docking provides crucial mechanistic insights into how a ligand recognizes its target. By analyzing the top-ranked docking poses, researchers can understand the specific intermolecular forces that drive the binding event.

For this compound, this analysis would focus on the roles of its distinct chemical features:

The Pyrazole Core: This aromatic heterocycle can participate in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) and form crucial hydrogen bonds via its N-H donor and sp2 nitrogen acceptor.

The 4-Nitro Group: This powerful hydrogen bond acceptor can interact strongly with backbone N-H groups or polar side chains (e.g., Ser, Thr, Asn). Its strong electron-withdrawing nature also polarizes the molecule, influencing long-range electrostatic interactions.

The 3-Cyclopropyl Group: This substituent provides a non-polar, rigid scaffold that can fit into hydrophobic pockets, contributing to binding affinity through van der Waals forces and potentially displacing water molecules from the active site (the hydrophobic effect).

By comparing the predicted binding modes of a series of related pyrazole analogs, researchers can build structure-activity relationship (SAR) models. These models explain why small changes in the ligand's structure can lead to significant differences in binding affinity, providing a rational basis for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ej-chem.orgnih.gov These models are invaluable in drug discovery and materials science for predicting the activity and properties of new chemical entities, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov

The development of predictive QSAR and QSPR models for this compound would involve a systematic process. Initially, a dataset of structurally related compounds with known biological activities or chemical properties would be compiled. For instance, in the context of developing novel therapeutic agents, a series of pyrazole derivatives would be synthesized and tested for a specific biological activity, such as enzyme inhibition or receptor binding. nih.govnih.govnih.gov

For example, studies on pyrazole derivatives as potential inhibitors of enzymes like monoamine oxidase (MAO) or BRAF kinase have successfully employed 3D-QSAR models to understand the structure-activity relationships. nih.govnih.gov These models help in identifying the key structural features that enhance the inhibitory potency of the compounds. Similarly, QSAR studies on nitroaromatic compounds have been conducted to predict their toxicity. mdpi.com

The development of a predictive model involves the following key steps:

Data Set Selection: A diverse set of pyrazole derivatives with a range of biological activities would be selected. This set would ideally include compounds with variations at the cyclopropyl and nitro group positions to understand their influence on the target property.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The foundation of any QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule. For a compound like this compound, a variety of descriptors would be considered, categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For a nitro-containing compound, descriptors related to the nitro group's electronic effects would be particularly important. mdpi.com

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The table below provides examples of molecular descriptors that would be relevant for developing QSAR/QSPR models for this compound and its analogs.

| Descriptor Category | Specific Descriptor Example | Relevance to this compound |

| Topological | Molecular Connectivity Indices | Describes the branching and complexity of the pyrazole and cyclopropyl rings. |

| Geometrical | Molecular Surface Area | Influences how the molecule interacts with biological macromolecules. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in chemical reactions. ucsb.edu |

| Electronic | Partial Atomic Charges | The charge distribution, particularly on the nitro group and pyrazole ring, is crucial for intermolecular interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key determinant of a molecule's pharmacokinetic properties, such as absorption and distribution. |

| Physicochemical | Molar Refractivity | Relates to the molecule's volume and polarizability, affecting its binding to target sites. |

Once a QSAR/QSPR model is developed, its statistical significance and predictive ability must be thoroughly validated. Common statistical parameters used for model validation include:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (e.g., biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit.

Cross-validated R² (Q²): This is a more robust measure of the model's predictive power, typically calculated using a leave-one-out or leave-n-out cross-validation procedure. A high Q² value (generally > 0.5) is indicative of a good predictive model. researchgate.net

Standard Deviation of Error of Prediction (SDEP): This parameter measures the uncertainty in the predicted values.

The table below summarizes the key statistical parameters used in the validation of QSAR/QSPR models.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set. | > 0.5 |

| r²_pred (Predicted R² for external test set) | Measures the predictive ability of the model for an external set of compounds. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |

| F-statistic | Assesses the overall statistical significance of the model. | High value |

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 4 Nitro 1h Pyrazole Derivatives

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Receptor Interactions

The cyclopropyl group, a small, strained ring system, imparts unique conformational and electronic properties to the molecules in which it is present. acs.orgnih.gov Its rigid nature can significantly restrict the rotational freedom of the molecule, leading to a more defined three-dimensional shape. This conformational constraint can be advantageous for receptor binding, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. acs.orgnih.gov

The enhanced π-character of the C-C bonds in the cyclopropyl ring allows it to participate in electronic interactions with receptor surfaces. acs.orgnih.gov Furthermore, the compact size of the cyclopropyl group enables it to fit into specific binding pockets that may not accommodate larger, more flexible alkyl groups. In studies of related pyrazole (B372694) derivatives, the introduction of small cycloalkyl groups has been shown to be favorable for biological activity. nih.gov The unique stereoelectronic properties of the cyclopropyl ring can also influence the conformation of adjacent ring systems, further impacting how the molecule interacts with its biological target. chemistryworld.com

Role of the Nitro Group in Modulating Biological Activity and Chemical Reactivity

The nitro group (–NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. svedbergopen.comresearchgate.net This electronic perturbation can modulate the acidity of the pyrazole N-H, affect the molecule's dipole moment, and alter its ability to participate in hydrogen bonding and other non-covalent interactions with a receptor. nih.gov The presence of a nitro group can enhance a drug's ability to target specific biological entities. svedbergopen.com

From a chemical reactivity standpoint, the nitro group activates the pyrazole ring towards certain chemical transformations. In many biological systems, nitro-containing compounds can function as prodrugs. svedbergopen.comresearchgate.net They can undergo metabolic reduction to form reactive intermediates, which may then exert the desired biological effect. svedbergopen.comresearchgate.net Research on other substituted pyrazoles has demonstrated that the inclusion of a nitro group on an adjacent aromatic ring can lead to enhanced antimicrobial properties, underscoring the importance of this functional group for biological activity. academicstrive.com The position of the nitro group is also critical, as it can significantly impact the chemical reactivity of the molecule. rsc.org

Impact of Positional Isomerism and Substitution Patterns on Target Specificity and Efficacy

The arrangement of substituents on the pyrazole core, known as positional isomerism, has a profound impact on the biological activity and target specificity of its derivatives. nih.gov Even subtle changes in the location of a functional group can lead to dramatic differences in efficacy due to altered binding interactions with the target protein. nih.gov For instance, in some kinase inhibitors with a pyrazole scaffold, substitution at the 3-position of the pyrazole ring was found to be crucial for achieving selectivity over other related kinases. nih.gov

The substitution pattern on any appended rings also plays a vital role. For example, the substitution pattern on a phenyl ring attached to the pyrazole can determine whether a compound inhibits a single target or multiple targets. nih.gov These positional and substitution effects are often a result of inducing specific conformational changes in the molecule, which in turn dictate how well the compound fits into the active site of a biological target. nih.gov

Table 1: Influence of Substitution Position on Kinase Selectivity

| Compound Series | Substitution Pattern | Observed Selectivity | Reference |

| Pyrazole-based Kinase Inhibitors | meta-disubstituted central phenyl ring | Selective for Aurora B | nih.gov |

| Pyrazole-based Kinase Inhibitors | para-disubstituted central phenyl ring | Inhibits Aurora B, FLT, and KIT | nih.gov |

| 2-amino-pyrimidine derivatives | ortho substitution on pyrazole ring (position 3) | Important for JAK1 selectivity over JAK2 | nih.gov |

Rational Design Principles for Analogue Synthesis and Optimization

The rational design of novel analogues of 3-cyclopropyl-4-nitro-1H-pyrazole is guided by the structure-activity relationship principles gleaned from empirical studies. A primary strategy involves the systematic modification of substituents to enhance potency and selectivity. nih.govnih.govnih.gov For example, replacing hydrophobic moieties with more polar groups, such as a pyrazole ring, has been shown to increase the potency of some kinase inhibitors. nih.gov

Computational methods, such as molecular docking, are invaluable tools in the rational design process. nih.gov These techniques allow researchers to visualize how a molecule interacts with its target at an atomic level, providing insights into key binding interactions, such as those with the hinge region of an enzyme. nih.gov This understanding enables the design of new analogues with modifications aimed at strengthening these interactions. The well-established synthetic accessibility of pyrazole derivatives facilitates the straightforward exploration of these structure-activity relationships, allowing for the targeted synthesis of optimized compounds. nih.gov Common synthetic methodologies include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

Research Applications of 3 Cyclopropyl 4 Nitro 1h Pyrazole and Its Derivatives

Advanced Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a prominent feature in many pharmaceutical agents, demonstrating a wide array of pharmacological effects. globalresearchonline.netnih.govfrontiersin.org This has spurred extensive research into pyrazole derivatives, including those related to 3-cyclopropyl-4-nitro-1H-pyrazole, for the development of new therapeutic agents. mdpi.com

Investigation as Targeted Therapeutic Agents (e.g., enzyme inhibitors, receptor modulators)

Derivatives of pyrazole are actively being investigated as targeted therapeutic agents due to their ability to interact with various biological targets like enzymes and receptors. evitachem.comnih.gov The structural framework of pyrazole allows for modifications that can lead to highly potent and selective inhibitors of specific enzymes or modulators of receptor activity. nih.gov

For instance, certain pyrazole derivatives have been identified as potent inhibitors of enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov The synthesis of pyrazole thioether scaffolds has been explored to create inhibitors for this bacterial enzyme. nih.gov Other research has focused on pyrazole derivatives as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial in cancer progression. noveltyjournals.com The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cell lines highlights their potential as targeted anticancer agents. noveltyjournals.com

Furthermore, pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against other enzymes, including amine oxidases and xanthine (B1682287) oxidase. globalresearchonline.netnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of their target enzymes, providing a rationale for their inhibitory potency. nih.govacs.org

Anti-inflammatory Research and Mechanism of Action

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. orientjchem.orgnih.govnih.gov Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. nih.govnih.gov Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their ability to modulate inflammatory pathways. researchgate.net

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. researchgate.net Additionally, studies have investigated their potential to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net The antioxidant properties of some pyrazole derivatives, which involve scavenging reactive oxygen species (ROS), also contribute to their anti-inflammatory potential by mitigating oxidative stress, a key component of inflammation. nih.gov

Researchers have synthesized various series of pyrazole derivatives and tested their anti-inflammatory activity using in vivo and in vitro models. zsmu.edu.uaglobalresearchonline.net These studies often explore the structure-activity relationships to identify key structural features responsible for the observed anti-inflammatory effects. researchgate.net For example, the nature and position of substituents on the pyrazole ring can significantly influence the anti-inflammatory potency. researchgate.net

Antimicrobial and Antiviral Research

The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting significant antimicrobial and antiviral properties. orientjchem.orgmdpi.comnih.gov This has led to the exploration of numerous pyrazole derivatives as potential new agents to combat infectious diseases. capes.gov.brresearchgate.net

In the realm of antibacterial research, pyrazole derivatives have demonstrated activity against a range of bacterial strains, including multi-drug resistant (MDR) ones. nih.govnih.gov For example, certain pyrazole compounds have shown significant potency against Staphylococcus and Enterococcus species, with some exhibiting bacteriostatic activity. nih.gov The presence of a nitro group, as in this compound, is a feature found in other antimicrobial compounds, where it is believed to contribute to the generation of toxic reactive species within the microbial cell. encyclopedia.pub

With respect to antiviral research, various pyrazole derivatives have been synthesized and evaluated for their activity against a broad spectrum of viruses. capes.gov.br Studies have reported the antiviral efficacy of newly synthesized pyrazole derivatives against viruses such as Newcastle disease virus (NDV) and coronaviruses, including SARS-CoV-2. nih.govrsc.orgrsc.org The mechanism of antiviral action can involve the inhibition of viral replication or interference with viral entry into host cells. rsc.org Molecular docking studies have been utilized to predict the binding of these compounds to key viral proteins. nih.govrsc.org

| Derivative Type | Target Organism/Virus | Key Findings |

| N-thiocarbamoyl pyrazole derivatives | Broad panel of viruses | Demonstrated antiviral activity. capes.gov.br |

| 4-substituted pyrazole derivatives | Newcastle disease virus (NDV) | Some derivatives provided complete protection against NDV. nih.gov |

| Pyrazole derivatives with oxime esters | Tobacco Mosaic Virus (TMV) | Showed weak to good anti-TMV bioactivity. nih.gov |

| Hydroxyquinoline-pyrazole candidates | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Exhibited promising antiviral activity against all tested coronaviruses. rsc.orgrsc.org |

| Pyrazole derivatives | Staphylococcus and Enterococcus species (including MDR strains) | Several compounds possessed significant antibacterial potency. nih.gov |

Anticancer Research and Cytotoxicity Mechanisms

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. globalresearchonline.netnih.govnih.gov Research in this area is focused on synthesizing novel pyrazole-based compounds and elucidating their mechanisms of action. waocp.orgnih.gov

Pyrazole derivatives have been shown to induce cytotoxicity in cancer cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.govwaocp.org For instance, certain 1,3,4-trisubstituted pyrazole derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). noveltyjournals.com

Studies have evaluated the anticancer properties of pyrazole derivatives against a variety of human cancer cell lines, including breast cancer, colon cancer, and leukemia. noveltyjournals.comnih.govwaocp.org In some cases, the cytotoxic activity of these compounds has been found to be comparable to or even better than standard chemotherapeutic drugs. nih.govwaocp.org The presence of specific substituents on the pyrazole ring, such as nitro groups, can significantly influence the cytotoxic potency of these compounds. nih.govbdpsjournal.org

| Derivative Type | Cancer Cell Line(s) | Key Findings on Cytotoxicity |

| 1,3,4-trisubstituted pyrazole derivatives | MCF7, SF-268, NCI-H460 | Showed satisfactory cytotoxic potential. nih.gov |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2, P815 | Exhibited significant cytotoxic potential. nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (triple-negative breast cancer) | Induced dose and time-dependent cell toxicity. waocp.org |

| Pyrazole derivatives | HCT116 (colon cancer) | Demonstrated promising anticancer activity through xanthine oxidase inhibition. nih.gov |

| Pyrazolone derivatives | Brine shrimp lethality bioassay | Some derivatives were highly active with low IC50 values. bdpsjournal.orgbanglajol.info |

Agrochemical Research and Development

The pyrazole ring is a key component in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netorientjchem.orgnih.gov This has driven significant research into the synthesis and evaluation of novel pyrazole derivatives for crop protection. acs.orgnih.gov

Fungicidal and Insecticidal Potential

Pyrazole derivatives have demonstrated significant potential as both fungicidal and insecticidal agents. researchgate.netresearchgate.net The structural versatility of the pyrazole scaffold allows for the development of compounds with specific activity against various plant pathogens and insect pests. nih.gov

In the area of fungicidal research, pyrazole derivatives have been shown to be effective against a range of fungal pathogens. nih.govnih.gov For example, certain pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have exhibited significant fungicidal activity against pathogens like Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov The fungicidal activity of these compounds is often evaluated through in vitro bioassays against a panel of plant pathogenic fungi. nih.govnih.gov